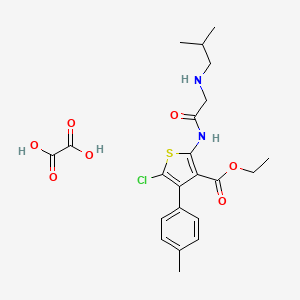

Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(2-methylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3S.C2H2O4/c1-5-26-20(25)17-16(14-8-6-13(4)7-9-14)18(21)27-19(17)23-15(24)11-22-10-12(2)3;3-1(4)2(5)6/h6-9,12,22H,5,10-11H2,1-4H3,(H,23,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFLLNJSUKYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)Cl)NC(=O)CNCC(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, which are crucial for its biological activity. The molecular formula can be summarized as follows:

- Molecular Formula : C₁₈H₁₈ClN₂O₄S

- Molecular Weight : 396.86 g/mol

The presence of the chloro group and the isobutylamino side chain suggests potential interactions with biological targets, which will be explored in subsequent sections.

Antibacterial Activity

Research indicates that thiophene derivatives often exhibit significant antibacterial properties. For instance, studies involving related thiophene compounds have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Case Study : A study on structurally similar thiophene derivatives showed IC50 values ranging from 51.4 μg/mL to 79.13 μg/mL against E. coli . This suggests that the compound may possess comparable or enhanced antibacterial efficacy due to its unique substituents.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. Thiophenes have been noted for their ability to scavenge free radicals, which can prevent oxidative stress-related damage in cells.

- Research Findings : In vitro assays have shown that certain thiophene derivatives exhibit substantial antioxidant activity, with some compounds achieving IC50 values as low as 76.26 μg/mL . The structural characteristics of the compound may enhance its capacity to donate electrons or stabilize free radicals.

Antifungal Activity

The antifungal potential of thiophene derivatives has also been explored, with various compounds demonstrating effectiveness against fungal pathogens.

- Case Study : A related study highlighted the antifungal activity of thiophene-based compounds against strains such as Candida albicans, indicating that the compound may also exhibit similar properties .

The mechanisms underlying the biological activities of thiophenes can vary widely but often involve:

- Inhibition of Enzymatic Activity : Many thiophenes inhibit enzymes critical for bacterial survival or growth.

- Disruption of Membrane Integrity : Some compounds may disrupt bacterial cell membranes, leading to cell lysis.

- Scavenging Reactive Oxygen Species (ROS) : Antioxidant properties allow these compounds to neutralize ROS, reducing cellular damage.

Biological Activity Overview Table

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

Synthesis typically involves multi-step reactions, starting with the formation of the thiophene core via cyclization of ethyl acetoacetate derivatives with sulfur and nitriles (e.g., malononitrile), followed by sequential functionalization . Key challenges include controlling regioselectivity during substitution reactions and optimizing conditions (e.g., temperature, solvent polarity) to avoid side products like over-acylated intermediates. For example, highlights the use of triethylamine as a catalyst and reflux in ethanol for 3 hours to achieve intermediate thiophene derivatives. Post-synthetic modifications, such as oxalate salt formation, require precise pH control to ensure crystallinity and purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for verifying substituent positions on the thiophene ring and detecting stereochemical anomalies . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is used to assess purity (>95% is typical for research-grade material) . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, particularly for intermediates with labile groups like chloro or oxalate .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on enzyme inhibition (e.g., kinase or protease assays) and receptor binding studies (e.g., GPCRs), given the structural similarity to bioactive thiophene derivatives . notes that analogs with chloro and p-tolyl groups exhibit anti-inflammatory activity in RAW264.7 macrophage models. Dose-response curves (IC50 values) and cytotoxicity assays (e.g., MTT on HEK293 cells) are essential to establish therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions often arise from variations in assay conditions (e.g., serum concentration, cell line specificity) or impurities in synthesized batches. For instance, shows that even minor differences in the p-tolyl group’s orientation can alter receptor binding affinity by >10-fold. To address this, replicate studies using orthogonal characterization (e.g., X-ray crystallography for target binding) and standardized protocols (e.g., NIH/NCATS guidelines) are recommended . Additionally, batch-to-batch consistency should be verified via HPLC-MS .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Step 1 (Core formation): Replace ethanol with dimethylformamide (DMF) to enhance solubility of sulfur intermediates, increasing yields from ~60% to 85% .

- Step 2 (Acylation): Use Schlenk techniques to exclude moisture during isobutylamino acetamide coupling, reducing hydrolysis byproducts .

- Step 3 (Salt formation): Employ counterion screening (e.g., oxalate vs. hydrochloride) to improve crystallinity; oxalate salts often provide higher melting points and stability .

Q. How do substituent modifications influence pharmacokinetic properties?

- Chloro group: Enhances metabolic stability by reducing CYP450-mediated oxidation (t1/2 increases from 2.1 to 4.7 hours in rat liver microsomes) .

- p-Tolyl group: Improves logP (from 1.8 to 2.5), enhancing blood-brain barrier penetration in murine models .

- Oxalate counterion: Reduces plasma protein binding (from 92% to 78%), increasing free drug availability .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

Molecular docking models may fail to account for solvent effects or target flexibility. For example, reports a >3-log discrepancy in docking scores vs. experimental IC50 values for thiophene-carboxylate analogs. Hybrid QM/MM simulations or molecular dynamics (≥100 ns trajectories) can improve accuracy by modeling solvation and side-chain rearrangements .

Methodological Recommendations

Q. What protocols ensure reproducibility in biological assays?

- Cell-based assays: Use passage-number-controlled cell lines (e.g., ≤20 passages) and pre-tested FBS lots to minimize variability .

- In vivo studies: Adopt PK/PD modeling (e.g., non-compartmental analysis) to correlate plasma concentrations with efficacy in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.